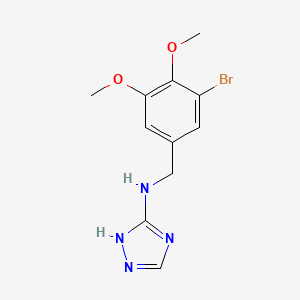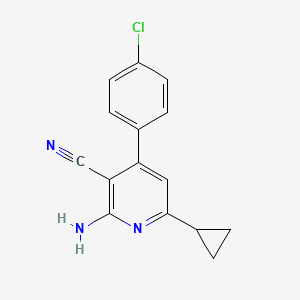![molecular formula C20H21N3O2 B5610830 2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5610830.png)
2,8-dimethyl-4-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves strategic use of propargylic alcohols as key intermediates due to their unique reactivity that enables the construction of polycyclic systems. For instance, Mishra et al. (2022) highlighted various approaches to synthesize pyridines, quinolines, and isoquinolines from propargylic alcohols, demonstrating the versatility of these alcohols in forming heterocyclic compounds that are structurally related or could serve as precursors to the target molecule (Mishra, Nair, & Baire, 2022).
Molecular Structure Analysis
Quinoline derivatives, due to their aromatic heterocyclic structure, exhibit significant electronic and spatial configurations that impact their chemical reactivity and interaction with biological targets. Studies on compounds such as chromeno[4,3-b]pyridin/quinolin-one derivatives reveal insights into the structural requirements for biological activity and fluorescence, which are applicable to understanding the molecular structure of the compound (Patra & Kar, 2021).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions that can be exploited for further functionalization or modification. The chemistry of quinoxalines, for example, offers parallels to quinolines in terms of possible reactions and derivatizations, which include nucleophilic substitutions, electrophilic additions, and coordination to metal ions, reflecting on the versatile chemistry of quinoline-related molecules (Pereira et al., 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, including their melting points, boiling points, solubility, and crystalline nature, are crucial for their application in material science and pharmaceutical formulations. The literature on quinoline and its derivatives as corrosion inhibitors provides insights into their stability, solubility, and interaction with metals, which could be related to the physical properties of the compound under discussion (Verma, Quraishi, & Ebenso, 2020).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including acidity/basicity, reactivity towards nucleophiles and electrophiles, and photophysical properties, are influenced by their molecular structure. Studies on functionalized quinazolines and pyrimidines for optoelectronic materials highlight the importance of molecular design in defining the electronic and optical properties of these compounds, which is relevant to understanding the chemical properties of the target molecule (Lipunova et al., 2018).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2,8-dimethylquinolin-4-yl)-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-12-6-4-7-15-16(10-13(2)21-19(12)15)20(24)23-9-5-8-17(23)18-11-14(3)22-25-18/h4,6-7,10-11,17H,5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGRJCMGSSAVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CCCC3C4=CC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzenesulfonamide](/img/structure/B5610749.png)


![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5610777.png)

![N,N-dimethyl-2-{(1S*,5R*)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]non-3-yl}acetamide](/img/structure/B5610786.png)
![(4aS*,7aR*)-1-(3-chloro-4-methylbenzoyl)-4-(cyclopropylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5610806.png)
![(3S*,4R*)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5610808.png)
![3-[(2-phenyl-4-quinazolinyl)amino]phenol](/img/structure/B5610810.png)
![9-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5610837.png)


![2-{(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-3,6-diazabicyclo[3.2.2]non-6-yl}-N-phenylacetamide](/img/structure/B5610857.png)
![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5610865.png)